molecular formula C17H16F2N4O B4084134 7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4084134
M. Wt: 330.33 g/mol
InChI Key: GDINKCYLRQLCFR-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . When trifluoroacetic acid is used instead, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness

What sets 7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide apart from similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group at the 7-position and the phenyl group at the 5-position contribute to its enhanced biological activity and potential therapeutic applications .

Properties

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-2-8-20-17(24)12-10-21-23-14(15(18)19)9-13(22-16(12)23)11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINKCYLRQLCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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